2-(Piperazin-1-ylsulfonyl)benzo[d]thiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13N3O2S2 |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
2-piperazin-1-ylsulfonyl-1,3-benzothiazole |
InChI |
InChI=1S/C11H13N3O2S2/c15-18(16,14-7-5-12-6-8-14)11-13-9-3-1-2-4-10(9)17-11/h1-4,12H,5-8H2 |
InChI Key |
AEYYNHMSNPEUCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of 2 Piperazin 1 Ylsulfonyl Benzo D Thiazole Analogues
Established Synthetic Routes for Benzothiazole-Containing Sulfonamides and Piperazines
The construction of benzothiazole (B30560) sulfonamides is a nuanced area of organic synthesis, with several strategic approaches available. theses.cz A primary method for forming the benzothiazole ring itself is through the condensation of 2-aminothiophenol (B119425) with various carbonyl compounds, such as aldehydes or carboxylic acids. tandfonline.commdpi.comwikipedia.org
Once the benzothiazole nucleus is formed, a common pathway to introduce a sulfonamide group involves the reaction of a 2-aminobenzothiazole (B30445) derivative with an appropriate sulfonyl chloride. researchgate.netresearchgate.net For instance, 2-amino-6-phenylbenzothiazole can be reacted with benzenesulfonyl chloride or para-toluene sulfonyl chloride to yield the corresponding sulfonamides. researchgate.net This approach is versatile, allowing for the introduction of various substituents on the sulfonyl group.
The synthesis of the specific 2-(piperazin-1-ylsulfonyl)benzo[d]thiazole linkage typically involves reacting a benzothiazole-2-sulfonyl chloride precursor with piperazine (B1678402). This reaction is a standard nucleophilic substitution where the nitrogen of the piperazine attacks the sulfonyl chloride.
Incorporating the piperazine moiety can also be achieved through nucleophilic substitution on a pre-functionalized benzothiazole. A key intermediate, 2-(piperazin-1-yl)benzo[d]thiazole, is prepared by reacting 2-chlorobenzothiazole (B146242) with piperazine. nih.gov This intermediate can then be further modified. researchgate.net Alternatively, multi-step syntheses can build the desired structure by first creating a core heterocyclic system, which is then coupled with a piperazine derivative. For example, some methods involve synthesizing aryl sulfonyl piperazine intermediates separately, which are then linked to the heterocyclic core. hilarispublisher.comresearchgate.net
| Starting Material(s) | Key Reagents/Conditions | Product Type |
| 2-Aminothiophenol, Aldehydes | Condensation, Oxidation | 2-Substituted Benzothiazoles |
| 2-Aminobenzothiazole | Substituted Sulfonyl Chlorides | N-(Benzothiazol-2-yl)sulfonamides |
| 2-Chlorobenzothiazole | Piperazine, NaHCO₃ | 2-(Piperazin-1-yl)benzo[d]thiazole |
| 3-Amino-6-chloro pyridazine, 2-Bromo-1-aryl ethanone | Homopiperazine, Aryl sulfonyl chloride | Imidazo[1,2-b]pyridazine-sulfonyl piperazines |
Strategies for Derivatization at the Piperazine Nitrogen and Benzothiazole Core
Further diversification of the this compound scaffold is achieved by chemical modifications at two primary sites: the unsubstituted nitrogen of the piperazine ring and the benzothiazole core itself.
Derivatization at the Piperazine Nitrogen: The secondary amine of the piperazine ring is a highly versatile handle for introducing a wide array of functional groups.
Alkylation and Acylation: The piperazine nitrogen readily undergoes N-alkylation with various alkyl halides or acylation with acid chlorides or anhydrides. nih.govgoogle.com For example, reaction with bromoacetyl bromide affords a bromoacetyl intermediate, which can be converted to an azide (B81097). This azide derivative serves as a precursor for copper-catalyzed "click" chemistry to form 1,2,3-triazole hybrids. researchgate.net
Sulfonylation: Reaction with different sulfonyl chlorides can introduce a second sulfonamide group, creating bis-sulfonamide derivatives.
Reductive Amination: Reductive amination with aldehydes or ketones provides another route to N-alkylated piperazine derivatives. mdpi.com
Derivatization at the Benzothiazole Core: Modifications to the benzothiazole ring system, particularly the fused benzene (B151609) ring, are typically introduced at an early stage of the synthesis.
Use of Substituted Precursors: The most common strategy is to start with a substituted 2-aminothiophenol. This allows for the incorporation of various functional groups (e.g., halogens, alkyls, nitro groups) onto the benzene ring before the thiazole (B1198619) ring is formed. researchgate.net For example, 2-aminobenzo[d]thiazole-6-sulfonamide can be used as a starting material for further modifications. researchgate.net
Direct C-H Functionalization: More advanced methods allow for the direct functionalization of the benzothiazole C-H bonds. nih.gov Palladium-catalyzed direct arylation can introduce aryl groups at specific positions on the benzothiazole core under mild, room-temperature conditions. chemrxiv.org Regioselective C-H borylation provides access to versatile borylated benzothiazole building blocks that can be further functionalized. acs.org
| Target Site | Reaction Type | Reagents | Resulting Structure |
| Piperazine Nitrogen | Acylation / Azidation | Bromoacetyl bromide, Sodium azide | Precursor for 1,2,3-triazole hybrids |
| Piperazine Nitrogen | Alkylation | Alkyl halides, Base | N-Alkyl piperazine derivatives |
| Benzothiazole Core | C-H Arylation | Iodo(hetero)arenes, Palladium catalyst | C-Aryl benzothiazole derivatives |
| Benzothiazole Core | C-H Borylation | Iridium catalyst, Boron source | Borylated benzothiazole intermediates |
Green Chemistry Approaches in the Synthesis of Related Heterocyclic Compounds
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like benzothiazoles to minimize environmental impact. numberanalytics.comfrontiersin.org These approaches focus on reducing waste, avoiding hazardous solvents, lowering energy consumption, and using recyclable catalysts. rasayanjournal.co.in
Solvent-Free and Aqueous Media: Many modern protocols for benzothiazole synthesis are performed under solvent-free conditions or in environmentally benign solvents like water. tandfonline.commdpi.com
Alternative Energy Sources: Ultrasound and microwave irradiation are frequently employed to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. analis.com.myresearchgate.nettandfonline.com Ultrasound-assisted synthesis of 2-substituted benzothiazoles via the condensation of 2-aminothiophenol with aldehydes can be achieved in as little as 20 minutes at room temperature. tandfonline.comanalis.com.my
Recyclable Catalysts: The use of heterogeneous, recyclable catalysts is a cornerstone of green synthesis. frontiersin.org Catalysts like sulfated tungstate (B81510) and silica-supported methanesulfonic acid have been successfully used for benzothiazole synthesis and can be recovered and reused multiple times without significant loss of activity. tandfonline.commdpi.com
Mechanochemistry: Ball milling is an emerging solvent-free technique that uses mechanical force to drive chemical reactions, offering a highly efficient and environmentally friendly route to various heterocyclic compounds. tandfonline.com
| Green Chemistry Technique | Key Features | Example Application |
| Ultrasound Irradiation | Rapid, energy-efficient, often solvent-free. tandfonline.comresearchgate.net | Synthesis of 2-substituted benzothiazoles. tandfonline.com |
| Microwave Irradiation | Reduced reaction times, increased yields. tandfonline.com | Synthesis of Betti bases and other heterocycles. tandfonline.com |
| Recyclable Catalysts | Reduced waste, cost-effective. | Sulfated tungstate for benzothiazole synthesis. tandfonline.com |
| Aqueous Synthesis | Use of non-toxic, non-flammable solvent. mdpi.com | Various S-heterocycle syntheses. mdpi.com |
| Ball Milling | Solvent-free, high efficiency. tandfonline.com | Synthesis of 1,4-substituted-1H-1,2,3-triazoles. tandfonline.com |
Chemo- and Regioselectivity in the Synthesis of this compound Derivatives
Achieving chemo- and regioselectivity is crucial when synthesizing complex molecules with multiple reactive sites, such as derivatives of this compound.
Regioselectivity refers to the control of which position on a molecule reacts. In the context of these derivatives, this is particularly important for functionalizing the piperazine ring and the benzothiazole core.
Piperazine Functionalization: The piperazine ring has two nitrogen atoms. To achieve monosubstitution, one nitrogen can be protected with a group like tert-butyloxycarbonyl (Boc). nih.gov This directs alkylation or acylation to the unprotected nitrogen. Subsequent deprotection yields the desired monosubstituted product. An alternative approach avoids protecting groups by using protonation; reacting piperazine monohydrochloride selectively yields the monosubstituted product, as the protonated nitrogen is less nucleophilic. nih.gov
Benzothiazole Functionalization: As mentioned, C-H functionalization techniques can be highly regioselective. For instance, Ir-catalyzed C–H borylation of 2,1,3-benzothiadiazole (B189464) allows for predictable and systematic substitutions at specific C4, C5, C6, and C7 positions. acs.org
Chemoselectivity is the ability to react with one functional group in the presence of other, similar functional groups.
In multi-component reactions, specific catalysts and conditions can favor one reaction pathway over others. For example, the organocatalytic azide-ketone [3+2]-cycloaddition for synthesizing benzothiazole-triazoles proceeds with high chemo- and regioselectivity, forming the 1,4,5-trisubstituted-1,2,3-triazole isomer specifically. rsc.org
In the synthesis of complex sulfonamides, the choice of base and solvent can be critical. For example, when synthesizing N-alkylated sulfonamides, a mild base might deprotonate the sulfonamide NH without affecting other potentially acidic protons, allowing for selective alkylation at the nitrogen. nih.gov
These selective transformations are essential for building complex molecular architectures and are a focus of modern synthetic method development for benzothiazole sulfonamides. theses.cz
Structure Activity Relationship Sar Studies of 2 Piperazin 1 Ylsulfonyl Benzo D Thiazole Derivatives
Impact of Substitutions on the Benzothiazole (B30560) Ring System
The benzothiazole ring is a core component of this chemical series, and substitutions on this bicyclic system can significantly influence activity. Literature on benzothiazole derivatives indicates that modifications at the C-2, C-5, and C-6 positions are particularly important for modulating a variety of biological activities. benthamscience.com
In related series, such as benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, which feature a carbonyl linker instead of a sulfonyl group, substitutions on the benzothiazole ring have been shown to be crucial for anti-mycobacterial activity. The introduction of a strong electron-withdrawing group, such as a trifluoromethyl (-CF3) group at the 5-position, resulted in some of the most potent compounds in the series. nih.gov This suggests that the electronic properties of the benzothiazole ring system play a significant role in target interaction.
Table 1: Impact of Benzothiazole Ring Substitution on Biological Activity of Related Analogues
| Position of Substitution | Substituent | Linker Type | Observed Biological Activity | Reference |
|---|---|---|---|---|
| 5 | -CF₃ | Methanone | Potent anti-mycobacterial | nih.gov |
| 6 | General | Not Specified | Important for various activities | benthamscience.com |
| 5, 6 | -Cl, -CH₃ | Styryl | No significant increase in antimicrobial activity | researchgate.net |
Influence of Modifications on the Piperazine (B1678402) Moiety
The piperazine ring serves as a versatile linker and a point for introducing diversity into the molecular structure. Modifications, typically at the N-4 position (distal to the sulfonyl group), have a profound impact on the compound's pharmacokinetic and pharmacodynamic properties. The two basic nitrogen atoms of the piperazine ring can improve water solubility and bioavailability, which are crucial for drug development. researchgate.netnih.gov
SAR studies on related benzothiazole analogues designed to target dopamine (B1211576) receptors have demonstrated the importance of the substituent on the N-4 position of the piperazine ring. In one study, a parent compound with a 2-pyrimidinyl group was modified. Replacing this group with other heteroaromatic systems such as 2-pyridinyl, 5-methylpyridin-2-yl, or 5-chloropyridin-2-yl led to variations in receptor binding affinity and selectivity, highlighting the sensitivity of the target protein to the steric and electronic nature of this substituent. semanticscholar.org
Table 2: Influence of N-4 Piperazine Substitutions on Dopamine Receptor Affinity
| N-4 Piperazine Substituent | Core Scaffold | Target | Effect | Reference |
|---|---|---|---|---|
| 2-Pyridinyl | 2-(4-(piperazin-1-yl)butyl)benzo[d]thiazole | D4 Receptor | Modulated binding affinity | semanticscholar.org |
| 5-Methylpyridin-2-yl | 2-(4-(piperazin-1-yl)butyl)benzo[d]thiazole | D4 Receptor | Modulated binding affinity | semanticscholar.org |
| 5-Chloropyridin-2-yl | 2-(4-(piperazin-1-yl)butyl)benzo[d]thiazole | D4 Receptor | Modulated binding affinity | semanticscholar.org |
Role of the Sulfonyl Linker in Modulating Biological Activity
The sulfonamide group (-SO₂-) that links the benzothiazole ring to the piperazine moiety is not merely a spacer but an active contributor to the molecule's properties. It is a rigid, polar group that can participate in hydrogen bonding through its oxygen atoms, which is often a critical interaction for binding to biological targets.
In studies of related thiazole-piperazine derivatives, the sulfonyl group has been shown to form crucial hydrogen bonds with amino acid residues in the active site of target proteins. For instance, in a series designed as antinociceptive agents, docking studies revealed that the sulfonyl moiety formed hydrogen bonds with a cysteine residue in the δ-opioid receptor. nih.gov Similarly, in a series of imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates, the sulfonamide linker is a key feature for their activity as carbonic anhydrase inhibitors. nih.gov
Conformational Analysis and Stereochemical Requirements for Activity
The three-dimensional arrangement of the 2-(piperazin-1-ylsulfonyl)benzo[d]thiazole scaffold is a critical determinant of its biological activity. Conformational analysis helps to understand the preferred spatial orientations of the molecule and how it fits into a receptor's binding pocket. The flexibility of the piperazine ring, which typically adopts a chair conformation, combined with the rotational freedom around the sulfonyl linker, allows the molecule to adopt various shapes.
Computational studies on simpler benzothiazole derivatives have involved varying the dihedral angle between the benzothiazole core and an attached substituent ring to identify low-energy, stable conformers. mdpi.com This type of analysis is essential for understanding how the molecule presents its key interacting groups to a biological target.
More advanced techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) have been applied to similar scaffolds, such as benzo[d]thiazol-2-yl(piperazin-1-yl)methanones. nih.gov Using methods like Comparative Molecular Field Analysis (CoMFA), researchers can build a 3D model that correlates the steric and electrostatic fields of the molecules with their biological activity. Such models can predict the activity of new compounds and highlight the specific spatial regions where bulky groups or electropositive/electronegative groups will enhance or diminish activity, thereby defining the stereochemical requirements for an optimal fit with the target. nih.gov
Identification of Key Pharmacophoric Features for Enhanced Potency and Selectivity
A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. By integrating the SAR data from the various subsections, a pharmacophore model for potent and selective this compound derivatives can be proposed.
The key features include:
The Benzothiazole Core: This planar, aromatic system serves as a crucial anchor, often engaging in hydrophobic or π-π stacking interactions with the target protein. researchgate.net The presence of specific substituents, particularly electron-withdrawing groups at the 5-position, can enhance potency for certain targets. nih.gov
The Sulfonyl Linker: The sulfonamide group acts as a rigid hydrogen bond acceptor. Its specific geometry and electronic properties are vital for orienting the other parts of the molecule correctly and for direct interaction with the receptor. nih.gov
The N-4 Substituent: The terminal group on the piperazine ring is often a key recognition element. Aromatic or heteroaromatic rings at this position can engage in additional hydrophobic, π-π, or hydrogen bonding interactions, which are critical for high-affinity binding and selectivity among different receptor subtypes. nih.gov
Together, these features define the essential three-dimensional and electronic requirements for a molecule to exhibit high potency and selectivity, guiding the design of new, more effective therapeutic agents based on this scaffold.
Biological Activity and Pre Clinical Mechanistic Studies of 2 Piperazin 1 Ylsulfonyl Benzo D Thiazole Analogues
Anti-Cancer Activity Investigations
Derivatives of the 2-(piperazin-1-ylsulfonyl)benzo[d]thiazole backbone have shown notable efficacy against a variety of cancer cell lines. These investigations have not only highlighted their antiproliferative capabilities but have also shed light on the intricate molecular mechanisms through which they exert their cytotoxic effects.
Mechanisms of Antiproliferative Action in Cellular Models
The antiproliferative action of this compound analogues is multifaceted, involving the induction of apoptosis, inhibition of tubulin polymerization, and cell cycle arrest.
A series of benzothiazole-bearing piperazino-arylsulfonamides has been synthesized and evaluated for in vitro antiproliferative activity against a panel of human tumor-derived cell lines. Certain analogues demonstrated potent activity against both hematological and solid tumors, with CC50 values in the range of 8-24 µM. One particular derivative was noted for its selectivity, showing no cytotoxicity to normal human tissues researchgate.net. Further studies on benzothiazole (B30560) derivatives have revealed their ability to induce apoptosis in human leukemia cells. These compounds were found to cause cleavage of PARP1 and caspase 3, increase the levels of the pro-apoptotic protein Bim and the mitochondrion-specific endonuclease G, and decrease the level of the anti-apoptotic protein Bcl-2 ukrbiochemjournal.org. This induction of apoptosis is a key mechanism contributing to their anticancer effects.
Another significant mechanism of action for some benzothiazole analogues is the inhibition of tubulin polymerization. By interfering with the dynamics of microtubules, these compounds can arrest the cell cycle in the G2/M phase, leading to mitotic catastrophe and subsequent apoptotic cell death nih.govnih.gov. For instance, certain 2-arylaminobenzothiazole-arylpropenone conjugates have been identified as effective tubulin polymerization inhibitors nih.gov.
The cytotoxic activities of several benzothiazole-piperazine derivatives have been screened against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines, with some compounds showing high cytotoxicity against all tested cell lines nih.gov. Novel piperazine-based bis(thiazole) hybrids have also demonstrated potent cytotoxicity, with one compound dramatically inducing apoptotic and necrotic cell death and upregulating apoptosis-related genes while downregulating the anti-apoptotic gene Bcl-2 nih.gov.
Table 1: Antiproliferative Activity of Selected Benzothiazole-Piperazine Analogues This is an interactive table. You can sort and filter the data by clicking on the column headers.
| Compound Type | Cancer Cell Lines | Observed Effect | Reference |
|---|---|---|---|
| Benzothiazole-piperazino-arylsulfonamides | Various hematological and solid tumors | Potent antiproliferative activity (CC50 = 8-24 µM) | researchgate.net |
| 2-Amino-5-benzylthiazole derivatives | Human leukemia cells | Induction of apoptosis, DNA damage | ukrbiochemjournal.org |
| Benzothiazole-piperazine derivatives | HUH-7, MCF-7, HCT-116 | High cytotoxicity | nih.gov |
| Piperazine-based bis(thiazole) hybrids | HepG2, HCT 116, MCF-7 | Promising cytotoxicity, induction of apoptosis | nih.gov |
Enzyme Inhibition Profiles (e.g., Kinases, Carbonic Anhydrases)
The enzymatic inhibitory activity of this compound analogues is a significant contributor to their therapeutic potential, particularly in the context of cancer.
Carbonic Anhydrase Inhibition:
Benzothiazole-based sulfonamides have been investigated as inhibitors of human carbonic anhydrase (CA) isoforms. A series of these compounds demonstrated inhibitory activity against cytosolic isoforms hCA I and II, as well as the transmembrane tumor-associated isoforms hCA IX and XII nih.govnih.govresearchgate.net. Several derivatives showed interesting inhibition activity and selectivity for hCA IX and XII over the off-target isoforms hCA I and II nih.gov. Computational studies have been employed to understand the binding modes of these compounds within the active site of hCA IX nih.gov. The development of five-membered heterocyclic sulfonamides, including those with a benzothiazole scaffold, has been a focus due to their general effectiveness as CA inhibitors compared to six-membered ring structures mdpi.com.
Kinase Inhibition:
While specific kinase inhibition data for this compound is limited, related sulfonamide derivatives have shown potential as kinase inhibitors. For example, a series of sulfonamide derivatives of pyrazolo[4,3-e] asm.orgnih.govnih.govtriazine were found to inhibit the Abl protein kinase with low micromolar IC50 values and exhibited selective activity against Bcr-Abl positive cell lines nih.gov. Given the structural similarities, it is plausible that benzothiazole-piperazine sulfonamides could also exhibit inhibitory activity against various kinases, a hypothesis that warrants further investigation.
Table 2: Enzyme Inhibition Profile of Selected Benzothiazole Analogues This is an interactive table. You can sort and filter the data by clicking on the column headers.
| Compound Class | Enzyme Target | Key Findings | Reference |
|---|---|---|---|
| Benzothiazole-based sulfonamides | Carbonic Anhydrases (hCA I, II, IX, XII) | Selective inhibition of tumor-associated isoforms hCA IX and XII. | nih.gov |
| Pyrazolo[4,3-e] asm.orgnih.govnih.govtriazine sulfonamides | Abl protein kinase | Inhibition with low micromolar IC50 values. | nih.gov |
Antimicrobial Activity Studies
Analogues of this compound have demonstrated a broad spectrum of antimicrobial activity, positioning them as potential candidates for the development of new anti-infective agents.
Antibacterial Spectrum and Efficacy against Specific Pathogens
Benzothiazole-piperazine sulfonamide conjugates have been synthesized and evaluated for their in vitro antibacterial activity against a panel of pathogenic bacterial strains. Two series of N-2-benzothiazolyl-4-(arylsulfonyl)-1-piperazineacetamides/propanamides showed significant antibacterial activity against strains such as Micrococcus luteus, S. aureus, S. aureus MLS-16, B. subtilis, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella planticola benthamdirect.com. Certain compounds exhibited broad-spectrum antibacterial activity against all tested strains, with some showing activity comparable to the reference drug ciprofloxacin nih.govbenthamdirect.com. Other studies have also reported the antibacterial properties of benzothiazole derivatives of sulfonamides researchgate.net.
Table 3: Antibacterial Activity of Benzothiazole-Piperazine Sulfonamide Analogues This is an interactive table. You can sort and filter the data by clicking on the column headers.
| Compound Series | Bacterial Strains | Activity Level | Reference |
|---|---|---|---|
| N-2-benzothiazolyl-4-(arylsulfonyl)-1-piperazineacetamides/propanamides | M. luteus, S. aureus, B. subtilis, E. coli, P. aeruginosa, K. planticola | Significant to broad-spectrum | benthamdirect.com |
| Benzothiazole-piperazine sulfonamide derivatives | Various bacterial strains | Maximum activity with MIC = 2.34–18.75 μg/ml | nih.gov |
Antifungal Efficacy against Diverse Fungal Strains
The benzothiazole scaffold is recognized for its potential in developing antifungal agents nih.gov. Several derivatives incorporating the benzothiazole core have shown prominent activity against a variety of fungal microorganisms nih.gov. Specifically, benzothiazole-piperazine sulfonamide conjugates have demonstrated promising antifungal activity against Candida albicans, with some compounds showing efficacy comparable to the reference drug miconazole benthamdirect.com. The integration of a piperazine (B1678402) moiety with other heterocyclic systems, including benzothiazole, has led to the development of new compounds with notable antifungal properties manipal.eduresearchgate.net. Piperazinylbenzothiazine derivatives have also been reported to exhibit a generous variety of antifungal activities .
Anti-mycobacterial Potential and Target Inhibition (e.g., DprE1, DHPS)
Analogues of this compound have shown significant promise as anti-mycobacterial agents, with specific molecular targets being identified.
DprE1 Inhibition:
The flavoenzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a crucial enzyme in the cell wall synthesis of Mycobacterium tuberculosis and a key target for anti-TB drug development asm.orgnih.govplos.orgnih.gov. A series of sulfone-containing derivatives, 2-sulfonylpiperazin 8-nitro 6-trifluoromethyl 1,3-benzothiazin-4-one (sPBTZ), were designed as DprE1 inhibitors. These compounds efficiently inhibited DprE1 by forming covalent adducts with the active-site cysteine residue (C387) asm.orgnih.gov. The benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold has also been identified as a new anti-mycobacterial chemotype, with several compounds showing potent activity against M. tuberculosis H37Rv strain nih.gov.
DHPS Inhibition:
Dihydropteroate synthase (DHPS) is another important target for antimicrobial agents. New derivatives of benzothiazole have been synthesized and evaluated for their ability to inhibit the DHPS enzyme mdpi.comnih.gov. Some of these compounds, particularly those bearing a pyrazolone ring, showed the potential to inhibit DHPS, with IC50 values comparable to the standard drug sulfadiazine mdpi.comnih.gov.
Table 4: Anti-mycobacterial Activity and Target Inhibition of Benzothiazole Analogues This is an interactive table. You can sort and filter the data by clicking on the column headers.
| Compound Class | Target Enzyme | Organism | Key Findings | Reference |
|---|---|---|---|---|
| 2-Sulfonylpiperazin 1,3-benzothiazin-4-one (sPBTZ) | DprE1 | M. tuberculosis | Covalent inhibition of DprE1 | asm.orgnih.gov |
| Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones | Not specified | M. tuberculosis H37Rv | Potent anti-mycobacterial activity (MICs in low µM range) | nih.gov |
| 3-(4-(substituted-sulfonyl)piperazin-1-yl)benzo[d]isoxazole | Not specified | M. tuberculosis H37Rv | Good to very good anti-tubercular activity (MICs 3.125-6.25 µg/mL) | nih.gov |
| Benzothiazole derivatives with pyrazolone ring | DHPS | Bacillus anthracis (enzyme source) | Inhibition of DHPS with IC50 values comparable to sulfadiazine | mdpi.comnih.gov |
Anti-Inflammatory Modulatory Effects and Associated Molecular Targets
Analogues of this compound have demonstrated notable anti-inflammatory properties in various preclinical studies. The primary mechanism often investigated for these effects is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory pathway responsible for the synthesis of prostaglandins. nih.govrjeid.com
A series of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogues were synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced paw edema method in rats. Several of these compounds exhibited significant anti-inflammatory effects. nih.gov Molecular docking studies supported these findings, suggesting that the compounds bind to the active site of the COX-2 enzyme, which is consistent with the in vivo anti-inflammatory observations. nih.gov
Further research on other benzothiazole derivatives has also pointed towards COX-1 and COX-2 inhibition as a primary mode of action for their anti-inflammatory effects. rjeid.com For instance, certain 2-amino benzothiazole derivatives have shown significant anti-inflammatory activity, with the potency being influenced by the position and nature of substituents on the benzothiazole ring. Electron-withdrawing groups at specific positions were found to enhance the anti-inflammatory response. sphinxsai.comresearchgate.net While not all of these analogues contain the piperazin-1-ylsulfonyl moiety, they underscore the importance of the benzothiazole scaffold in designing new anti-inflammatory agents.
Some studies have explored other potential molecular targets. For example, thiazole (B1198619) derivatives have been investigated for their ability to inhibit lipoxygenase (LOX), another enzyme involved in the inflammatory cascade. mdpi.com However, for the this compound series, COX inhibition remains the most prominently studied mechanism.
The anti-inflammatory potential of these compounds is often compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and indomethacin. rjeid.comsphinxsai.com In some cases, the synthesized benzothiazole derivatives have shown activity comparable to these standards. sphinxsai.com
Table 1: Anti-Inflammatory Activity of Selected Benzothiazole Analogues
| Compound Analogue | Test Model | Key Findings | Molecular Target(s) |
|---|---|---|---|
| N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogues | Carrageenan-induced paw edema in rats | Significant in vivo anti-inflammatory activity. | COX-2 |
| 2-Amino benzothiazole derivatives | Carrageenan-induced paw edema in mice | Significant anti-inflammatory activity, comparable to diclofenac. | COX-1, COX-2 |
| 2-(5-substituted-1,3,4-oxadiazole-2-yl)-1,3-benzathiazole derivatives | Carrageenan-induced rat paw edema | Several compounds exhibited maximum inhibition of edema comparable to Diclofenac Sodium. banglajol.info | Not specified |
| N-(benzo[d]thiazol-2-yl)acetamide and its 6-nitro derivative | Acetic acid-induced writhing test in mice | Showed significant reduction in writhing response, indicating analgesic and anti-inflammatory potential. researchgate.net | Not specified |
Antiviral Activity Assessments (e.g., HIV-1 Protease Inhibition)
The benzothiazole sulfonamide scaffold has been identified as a promising framework for the development of antiviral agents, particularly as inhibitors of human immunodeficiency virus (HIV-1) protease. nih.gov HIV-1 protease is a critical enzyme for the virus's life cycle, as it cleaves newly synthesized polyproteins into mature, functional proteins. Inhibition of this enzyme renders the resulting viral particles non-infectious.
Research has shown that replacing a t-butylurea moiety with a benzothiazolesulfonamide in a series of compounds led to inhibitors with improved potency and antiviral activities against HIV-1. nih.gov These novel benzothiazolesulfonamides demonstrated the potential for good oral bioavailability and half-life in rat models, making them attractive candidates for further development. nih.gov
Beyond HIV-1, other benzothiazole derivatives have been evaluated for a broader spectrum of antiviral activities. For instance, a series of benzothiazole-bearing N-sulfonamide 2-pyridone derivatives were tested in vitro against a panel of viruses including herpes simplex virus type 1 (HSV-1), hepatitis A virus (HAV), hepatitis C virus (HCV), coxsackievirus B4 (CBV4), and human adenovirus type 7 (HAdV7). acs.orgnih.govsemanticscholar.org Several of these compounds showed a viral reduction of 50% or more against these viruses. acs.orgsemanticscholar.org
The structure-activity relationship of benzothiazole derivatives as antiviral agents suggests that substitutions at the second position of the benzothiazole ring with aryl moieties can yield potent antiviral compounds. mdpi.com The versatility of the benzothiazole scaffold allows for its incorporation into various molecular designs to target different viral proteins. mdpi.com
Table 2: Antiviral Activity of Selected Benzothiazole Analogues
| Compound Analogue | Virus Target | Assay Type | Key Findings |
|---|---|---|---|
| Benzothiazolesulfonamides | HIV-1 Protease | In vitro enzyme inhibition | Improved potency and antiviral activity compared to predecessors. nih.gov |
| Benzothiazole-bearing N-sulfonamide 2-pyridone derivatives | HSV-1, HAV, HCV, CBV4, HAdV7 | In vitro viral reduction assays | Several compounds showed >50% viral reduction against the tested viruses. acs.orgsemanticscholar.org |
| 2-(4-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)piperazin-1-yl)benzo[d]thiazole | HIV-1 | In vitro anti-HIV activity in human T-lymphocyte cells | Assumed to act as a non-nucleoside reverse transcriptase inhibitor (NNRI). mdpi.com |
| Pyridobenzothiazolone (PBTZ) analogues | Respiratory syncytial virus (RSV), human coronavirus (HCoV), influenza virus (IFV) | Cell-based phenotypic screening | Identified a compound with broad-spectrum inhibitory activity in the low micromolar range. mdpi.com |
Central Nervous System (CNS) Activity Profiling and Receptor Modulation (e.g., Dopamine (B1211576) Receptors)
Analogues of this compound have been investigated for their potential effects on the central nervous system (CNS). The inherent ability of the benzothiazole scaffold, often being lipophilic, allows for the potential to cross the blood-brain barrier, a critical feature for CNS-active drugs. nih.gov
Studies on thiazole-piperazine derivatives have suggested the involvement of dopaminergic receptors in their pharmacological effects. For instance, the analgesic effects of some of these compounds have been linked to the modulation of D2/3 dopamine receptors, among other targets. nih.gov The piperazine moiety is a common feature in many CNS-related drugs, and its incorporation into the benzothiazole structure is a key strategy in designing new neurologically active agents. nih.govresearchgate.net
Furthermore, some benzothiazole sulfonamides have been synthesized and evaluated for anticonvulsant activity. nih.gov These compounds possess the key pharmacophoric features considered ideal for anticonvulsant agents, including a lipophilic aromatic ring, an electron donor system, and a hydrogen bonding domain. nih.gov In preclinical models, such as the maximal electroshock (MES) model in mice, certain derivatives have shown potent anticonvulsant effects. nih.gov
The neuroprotective potential of thiazole sulfonamides has also been explored. In in vitro models of Parkinson's disease, these compounds have shown the ability to protect neuronal cells from damage induced by neurotoxins. nih.gov The mechanism for this neuroprotection is suggested to be linked to the activation of sirtuin 1 (SIRT1), a protein involved in cellular stress resistance and longevity. nih.gov
Table 3: CNS Activity of Selected Benzothiazole and Thiazole Analogues
| Compound Analogue | CNS Activity | Proposed Mechanism/Target | Test Model |
|---|---|---|---|
| Thiazole-piperazine derivatives | Analgesic | Modulation of D2/3 dopamine receptors. nih.gov | In vivo animal models |
| Benzothiazole coupled sulfonamide derivatives | Anticonvulsant | Interaction with nicotinic acetylcholine ion-gated receptors. nih.gov | Maximal electroshock (MES) model in mice |
| Thiazole sulfonamides | Neuroprotective | Activation of sirtuin 1 (SIRT1). nih.gov | In vitro 6-OHDA-induced Parkinsonian model |
Other Investigated Biological Activities (e.g., Antidiabetic, Analgesic)
Beyond their anti-inflammatory, antiviral, and CNS effects, analogues of this compound have been explored for other therapeutic applications, most notably for their antidiabetic and analgesic properties. connectjournals.com
Antidiabetic Activity:
Several N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives have been synthesized and evaluated for their in vivo antidiabetic activity in a rat model of non-insulin-dependent diabetes mellitus. nih.gov A number of these compounds demonstrated a significant lowering of plasma glucose levels. nih.gov One of the proposed mechanisms for this antidiabetic effect is the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in the regulation of glucocorticoid hormones that can influence blood sugar levels. nih.govresearchgate.net Molecular docking studies have supported this hypothesis, showing potential interactions between the active compounds and the catalytic residues of 11β-HSD1. nih.gov
Other studies on benzothiazole derivatives have also highlighted their potential as antidiabetic agents through different mechanisms, such as agonistic effects on the peroxisome proliferator-activated receptor (PPAR), a key regulator of glucose and lipid metabolism. mdpi.com
Analgesic Activity:
The analgesic potential of benzothiazole derivatives has been demonstrated in various preclinical models. connectjournals.com For example, N-(benzo[d]thiazol-2-yl)acetamide and its derivatives have shown significant reductions in writhing responses in mice, an indicator of analgesic activity. researchgate.net
The combination of the thiazole and piperazine moieties has been a particular focus for developing new analgesic agents. nih.gov The antinociceptive effects of these compounds have been investigated through various in vivo methods, and mechanistic studies suggest the involvement of the opioidergic system. nih.govresearchgate.net Pre-treatment with naloxone, an opioid receptor antagonist, was found to abolish the antinociceptive effects of some of these compounds, indicating that they may exert their analgesic effects by activating opioid receptors. nih.gov
Table 4: Antidiabetic and Analgesic Activities of Selected Benzothiazole Analogues
| Compound Analogue | Biological Activity | Proposed Mechanism/Target | Test Model |
|---|---|---|---|
| N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives | Antidiabetic | Inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov | Non-insulin-dependent diabetes mellitus rat model |
| 2-Aminobenzothiazole (B30445) derivatives linked to isothioureas or guanidines | Antidiabetic | High affinity for PPARγ. mdpi.com | In silico docking and in vivo T2D rat model |
| N-(benzo[d]thiazol-2-yl)acetamide derivatives | Analgesic | Not specified, likely related to anti-inflammatory action. researchgate.net | Acetic acid-induced writhing test in mice |
| Thiazole-piperazine derivatives | Analgesic | Activation of the opioidergic system. nih.govresearchgate.net | In vivo antinociception assays in mice |
Advanced Research Perspectives and Future Directions for 2 Piperazin 1 Ylsulfonyl Benzo D Thiazole Chemistry
Exploration of Novel Bio-isosteric Replacements for Enhanced Properties
Bio-isosteric replacement is a cornerstone strategy in medicinal chemistry aimed at modifying a lead compound to improve its pharmacological, pharmacokinetic, or toxicological profile while maintaining or enhancing its desired biological activity. cambridgemedchemconsulting.combaranlab.org A bioisostere is a functional group or molecule that has similar chemical and physical properties to the original, leading to comparable biological effects. cambridgemedchemconsulting.com For the 2-(piperazin-1-ylsulfonyl)benzo[d]thiazole scaffold, several opportunities exist for bio-isosteric modification to fine-tune its properties.
Key areas for bio-isosteric replacement include the piperazine (B1678402) ring, the benzothiazole (B30560) core, and the sulfonyl linker. Replacing the piperazine moiety, a common basic group in drug candidates, could modulate properties such as pKa, lipophilicity, and metabolic stability. For instance, replacing hydrogen with deuterium on metabolically vulnerable positions can reduce the rate of metabolism, a strategy that has seen clinical success. cambridgemedchemconsulting.com Other saturated heterocycles can also serve as effective bioisosteres for the piperazine ring.
| Original Moiety | Potential Bio-isosteric Replacement | Rationale for Replacement |
| Piperazine | 1-Azaspiro[3.3]heptane | Acts as a piperidine bioisostere, potentially offering novel vector orientations and improved physicochemical properties. enamine.net |
| Piperazine | Homopiperazine (1,4-diazepane) | Increases ring size and flexibility, which can alter binding affinity and selectivity. |
| Benzene (B151609) ring (of benzothiazole) | Bicyclo[1.1.1]pentane (BCP) | Reduces lipophilicity and can improve metabolic stability and solubility while maintaining similar exit vectors. |
| Benzene ring (of benzothiazole) | Pyridine or other heteroaromatics | Introduces hydrogen bond donors/acceptors, potentially improving target engagement and solubility. nih.gov |
| Sulfonyl group (-SO2-) | Carbonyl group (-CO-) | Alters the geometry and electronic properties of the linker, potentially impacting target binding and chemical stability. |
These replacements aim to create new molecules with attenuated toxicity, modified activity, and altered pharmacokinetics, ultimately leading to superior drug candidates. cambridgemedchemconsulting.com
Development of Multi-targeted Ligands Based on the Scaffold
Chronic and complex diseases, such as neurodegenerative disorders like Alzheimer's disease (AD), are multifactorial, involving several pathological pathways. nih.gov This complexity challenges the traditional "one-target, one-molecule" approach, paving the way for the development of multi-target-directed ligands (MTDLs) that can modulate multiple biological targets simultaneously. nih.govnih.gov The benzothiazole scaffold is well-suited for the design of MTDLs. nih.govresearchgate.net
Research has shown that benzothiazole derivatives can be engineered to interact with multiple targets relevant to Alzheimer's disease. For example, derivatives have been synthesized that show potent activity against histamine H3 receptors (H3R) while also inhibiting acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase-B (MAO-B). nih.govnih.govsemanticscholar.org
One promising compound, pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone (compound 3s in a referenced study), demonstrated potent H3R affinity alongside micromolar inhibition of cholinesterases and MAO-B, highlighting the potential of this scaffold in creating effective anti-AD agents. nih.govnih.govsemanticscholar.org Similarly, novel thiazole-clubbed piperazine derivatives have shown dual inhibitory activity against cholinesterases and β-amyloid aggregation. nih.gov The this compound core can be systematically decorated with pharmacophores known to interact with these various targets to generate novel MTDLs.
| Compound Derivative Example | Target 1 (Activity) | Target 2 (Activity) | Target 3 (Activity) | Therapeutic Area |
| Compound 3s nih.govnih.govsemanticscholar.org | H3R (Ki = 0.036 µM) | AChE (IC50 = 6.7 µM) | BuChE (IC50 = 2.35 µM) | Alzheimer's Disease |
| Compound 4b nih.govnih.govsemanticscholar.org | H3R (Ki = 0.012 µM) | - | - | Alzheimer's Disease |
| Thiazole-piperazine derivative 10 nih.gov | hAChE (IC50 = 0.151 µM) | hBuChE (IC50 = 0.135 µM) | Aβ aggregation inhibition | Alzheimer's Disease |
Strategies for Overcoming Drug Resistance in Relevant Biological Systems
Drug resistance is a significant challenge in the treatment of infectious diseases and cancer. The development of novel chemical entities that can circumvent resistance mechanisms is a critical area of research. The benzothiazole scaffold has been identified in compounds with potent anti-mycobacterial activity. nih.gov For instance, a series of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones were identified as new chemotypes active against Mycobacterium tuberculosis. nih.gov
Strategies to overcome drug resistance using the this compound scaffold could include:
Target Modification: Designing derivatives that bind to the target protein in a novel way, rendering them effective even if the target has mutated.
Inhibition of Resistance Mechanisms: Incorporating moieties that inhibit efflux pumps, the bacterial proteins that actively remove drugs from the cell. Some benzothiazole derivatives are predicted to not be substrates of P-glycoprotein (P-gp), a major efflux pump, which is a favorable characteristic. mdpi.com
Multi-Target Approach: As described previously, MTDLs can be effective against resistance. If one target develops resistance, the drug may still be effective through its action on other targets.
By understanding the molecular mechanisms of resistance in specific pathogens or cancer cells, rational design can be applied to the benzothiazole-sulfonylpiperazine core to create next-generation therapeutics that remain effective.
Application in Chemical Biology Probes
Chemical biology probes are small molecules used to study and manipulate biological systems. Fluorescent probes are particularly valuable for visualizing cellular components and processes. The benzothiazole ring system is a component of Thioflavin T, a dye used extensively in staining and identifying amyloid protein aggregates. mdpi.com This inherent property suggests that the this compound scaffold could be developed into novel fluorescent probes.
By functionalizing the scaffold, researchers can create probes with specific properties:
Organelle-Specific Staining: The addition of certain sulfonamide groups to related benzophenoxazinium salts has been shown to direct fluorescent staining to specific organelles like the vacuolar membrane or the endoplasmic reticulum. mdpi.com Similar strategies could be applied to the title compound.
Target Engagement Probes: A fluorescent tag could be attached to a derivative designed to bind a specific protein. This would allow researchers to visualize the drug-target interaction within a cell and quantify target engagement.
Biosensors: The fluorescence of the benzothiazole core could be designed to be sensitive to changes in the local microenvironment (e.g., pH, ion concentration), creating a molecular sensor.
The development of such probes would provide powerful tools for basic research and could aid in the drug discovery process by elucidating the mechanism of action of related therapeutic compounds.
Integration with Artificial Intelligence and Machine Learning in Drug Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery pipeline by accelerating timelines and reducing costs. nih.govmdpi.com These computational tools can be applied at nearly every stage of drug design, from initial hit identification to lead optimization. nih.govmdpi.com
For the this compound scaffold, AI and ML can be leveraged in several ways:
Quantitative Structure-Activity Relationship (QSAR): ML algorithms can build predictive models that correlate the structural features of derivatives with their biological activity. mdpi.com For example, a 3D-QSAR model was successfully used to establish a relationship for anti-mycobacterial benzo[d]thiazole-2-carboxamides. nih.gov Such models can guide the synthesis of new compounds with higher predicted potency.
De Novo Drug Design: Generative AI models can design entirely new molecules based on the benzothiazole-sulfonylpiperazine scaffold, optimized for desired properties like high target affinity and low predicted toxicity. mdpi.comcrimsonpublishers.com
ADMET Prediction: AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, allowing researchers to prioritize the synthesis of candidates with the highest chance of success in later developmental stages. mdpi.comcrimsonpublishers.com
By combining computational predictions with expert medicinal chemistry knowledge, the exploration of the chemical space around this scaffold can be performed more efficiently and effectively. ijmsm.org
Optimization Strategies for Lead Compounds in Pre-clinical Development
Once a promising lead compound based on the this compound scaffold is identified, it must undergo rigorous optimization to become a pre-clinical candidate. This multi-parameter optimization process involves enhancing potency and selectivity while simultaneously improving pharmacokinetic and safety profiles.
Key optimization strategies include:
Structure-Activity Relationship (SAR) Expansion: Systematically synthesizing and testing analogs to build a detailed understanding of how structural changes affect biological activity. This involves exploring different substituents on both the benzothiazole and piperazine rings.
Improving Metabolic Stability: Identifying metabolically labile spots on the molecule (soft spots) and modifying them, for example, through deuteration or the introduction of blocking groups like fluorine, to reduce metabolic clearance. cambridgemedchemconsulting.comnih.gov
Enhancing Solubility and Permeability: Modifying the structure to achieve an optimal balance of lipophilicity and polarity, which is crucial for oral absorption and distribution to the target tissue. Bio-isosteric replacements are a key tool for this. enamine.net
Selectivity Profiling: Screening the lead compound against a panel of related targets (e.g., different kinase or receptor isoforms) to ensure it has the desired selectivity, which is critical for minimizing off-target side effects. Molecular docking studies can guide the design of more selective inhibitors by identifying unique features in the target's binding pocket. mdpi.com
Through an iterative cycle of design, synthesis, and testing, guided by both experimental data and computational modeling, lead compounds can be refined into viable candidates for progression into clinical trials.
Q & A
Basic: What synthetic strategies are effective for preparing 2-(Piperazin-1-ylsulfonyl)benzo[d]thiazole, and how can reaction yields be optimized?
Answer:
The synthesis typically involves alkylation or sulfonylation of the benzothiazole core with piperazine derivatives. For example:
- Alkylation: Reacting 2-(3-chloropropyl)benzo[d]thiazole with piperazine derivatives in refluxing acetonitrile (CH₃CN) using K₂CO₃ as a base and KI as a catalyst, followed by purification via flash chromatography .
- Yield Optimization: Adjust reaction time (12–24 hours), catalyst loading (e.g., 10% KI), and solvent polarity. Lower yields (e.g., 32% in some protocols ) may be improved by microwave-assisted synthesis or alternative solvents like DMF .
Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?
Answer:
Key techniques include:
- ¹H/¹³C NMR: To confirm substituent positions (e.g., δ7.94–8.01 ppm for benzothiazole protons ).
- IR Spectroscopy: Identify sulfonyl (S=O, ~1150–1350 cm⁻¹) and piperazine N–H stretches (~3300 cm⁻¹) .
- HRMS: Validate molecular mass (e.g., C₁₁H₁₃N₃S, MW 235.3 g/mol ) with <5 ppm error .
- Elemental Analysis: Confirm purity (>97% via combustion analysis ).
Advanced: How can density functional theory (DFT) models predict the electronic properties of this compound?
Answer:
DFT frameworks like Becke’s three-parameter hybrid functional (B3LYP) and the Lee-Yang-Parr correlation functional are used to:
- Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity.
- Simulate electrostatic potential maps for sulfonyl-piperazine interactions.
- Validate computational models against experimental NMR/IR data .
Methodological Note: Use a 6-311++G(d,p) basis set for sulfur and nitrogen atoms to improve accuracy .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
Answer:
Contradictions may arise from assay conditions (e.g., cell lines, incubation times) or off-target effects. Mitigation strategies:
- Comparative Assays: Re-test the compound under standardized conditions (e.g., NIH/3T3 vs. HEK293 cells) .
- Selectivity Profiling: Use radioligand binding assays to confirm target specificity (e.g., 5-HT1A receptor vs. SERT ).
- Structure-Activity Relationship (SAR): Modify the sulfonyl or piperazine groups to isolate pharmacophores .
Advanced: What computational approaches are suitable for studying its interaction with biological targets?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to targets like serotonin receptors. Refine poses with MM-GBSA free-energy calculations .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
- Pharmacophore Mapping: Identify critical interactions (e.g., hydrogen bonds with sulfonyl groups) using Discovery Studio .
Basic: How can impurities or byproducts be identified and minimized during synthesis?
Answer:
- HPLC-MS: Detect common byproducts like unreacted piperazine or chlorinated intermediates .
- Recrystallization: Use ethanol/water mixtures to remove polar impurities .
- Column Chromatography: Optimize eluent ratios (e.g., EtOAc/hexane 9:1) for better separation .
Advanced: What strategies improve the compound’s solubility for in vivo studies?
Answer:
- Salt Formation: Prepare hydrochloride salts (e.g., 2-(Piperazin-1-yl)benzo[d]thiazole HCl ).
- Co-Solvents: Use cyclodextrins or PEG-400 in aqueous buffers .
- Prodrug Design: Introduce hydroxyl or carboxyl groups via ester linkages .
Advanced: How do structural modifications influence its pharmacokinetic properties?
Answer:
- LogP Optimization: Replace the sulfonyl group with a methylsulfone to reduce hydrophilicity (predicted via ChemAxon ).
- Metabolic Stability: Introduce fluorine atoms at the benzothiazole 6-position to block CYP450 oxidation .
- Plasma Protein Binding: Assess using equilibrium dialysis; piperazine derivatives often show >90% binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
